4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-(2-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOPHRDQIMMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177345-85-5 | |
| Record name | 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorophenyl group suggests potential interactions with biological targets, possibly enhancing its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.
Antimicrobial Properties
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, in vitro studies have demonstrated that compounds similar to 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one display antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Neuropharmacological Effects
Pyrrolidine derivatives are also being studied for their effects on neurotransmitter systems. Compounds in this class have been shown to interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders. For example, analogs of pyrrolidine have been found to inhibit dopamine reuptake effectively, which may offer therapeutic benefits in conditions such as depression and ADHD .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of several pyrrolidine derivatives, including 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect observed in strains resistant to conventional antibiotics. This positions it as a candidate for further development as an antimicrobial agent.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | 0.005 | S. aureus |
| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | 0.010 | E. coli |
Case Study 2: Neuropharmacological Evaluation
In a pharmacological study focusing on the modulation of monoamine neurotransmitters, 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one was tested for its ability to inhibit serotonin and norepinephrine uptake. The compound demonstrated selective inhibition of the dopamine transporter (DAT), with an IC50 value indicating significant potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | 18.1 | 37.8 | >1000 |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development targeting various diseases, including cancer and neurological disorders. Its structural characteristics allow for interactions with biological systems that can be exploited for therapeutic purposes.
2. Antimicrobial Activity
Research indicates that 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values demonstrate significant antibacterial activity:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | 3.125 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
3. Anticancer Research
The compound has shown cytotoxic effects against various cancer cell lines. A study focused on the effects of derivatives of pyrrolidinone on A549 lung cancer cells indicated that modifications to the chlorophenyl substituent significantly influenced anticancer activity, with certain derivatives exhibiting enhanced cytotoxicity compared to others.
Case Studies and Research Findings
Antimicrobial Efficacy: A study demonstrated that derivatives of this compound maintained efficacy against antibiotic-resistant strains, highlighting its potential as a new therapeutic agent in combating resistant infections.
Anticancer Efficacy: Another research effort evaluated the anticancer properties of several pyrrolidinone derivatives on different cancer cell lines, revealing that specific modifications could enhance their cytotoxic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride and its analogs:
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride generally involves:
- Formation of the pyrrolidin-2-one ring system.
- Introduction of the 2-fluorophenyl substituent at the nitrogen atom.
- Installation of the amino group at the 4-position of the pyrrolidinone ring.
- Conversion to the hydrochloride salt for stability and isolation.
Two main approaches are prominent:
- Cyclization of donor–acceptor cyclopropanes with amines to form substituted pyrrolidin-2-ones.
- Multi-step functional group transformations starting from protected piperidone or pyrrolidinone intermediates.
Preparation via Donor–Acceptor Cyclopropanes and Amines
A recent and efficient method involves the reaction of donor–acceptor (DA) cyclopropanes with primary amines, such as 2-fluoroaniline, under Lewis acid catalysis to afford 1,5-substituted pyrrolidin-2-ones, including the target compound or close analogs.
Key reaction conditions and findings:
- The reaction is catalyzed by Lewis acids such as nickel(II) perchlorate hexahydrate [Ni(ClO4)2·6H2O] or yttrium triflate [Y(OTf)3].
- The process typically occurs in dichloroethane at room temperature or under reflux.
- Initial formation of an acyclic intermediate occurs, which upon heating with acetic acid in toluene undergoes cyclization to the pyrrolidin-2-one.
- The ester group at C(3) of the pyrrolidone ring can be removed via alkaline saponification followed by thermolysis or by a Krapcho-type dealkoxycarbonylation reaction.
- The overall sequence is a four-step process with an overall yield around 70%, requiring chromatographic purification only at the final stage.
- Electron-rich and electron-poor aromatic substituents, including ortho-fluorine, are tolerated, making this method suitable for 2-fluorophenyl derivatives.
| Entry | Cyclopropane Substituent | Amine Used | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4,5-Trimethoxyphenyl | 2-Fluoroaniline | Ni(ClO4)2·6H2O | 79 | Target compound analog |
| 2 | Phenyl | Aniline | Ni(ClO4)2·6H2O | >90 | High yield with Ni catalyst |
| 3 | 2-Nitrophenyl | o-Nitroaniline | Y(OTf)3 | Improved | Low yield improved by catalyst |
This method provides a streamlined, one-pot operation from DA cyclopropanes and amines to the pyrrolidin-2-one scaffold with high regio- and stereoselectivity.
Multi-Step Synthesis from Protected Piperidone Intermediates
Another approach involves the preparation of 4-amino-4-phenylpiperidine derivatives, which can be adapted for pyrrolidinone analogs, through multi-step sequences starting from 1-benzyl-4-piperidone or related protected ketones.
- Formation of cyanohydrin intermediates from protected piperidones using potassium cyanide.
- Reaction of the cyanohydrin with N-protected alkylamines (e.g., benzylmethylamine or dibenzylamine).
- Grignard reaction with phenylmagnesium halides to introduce the phenyl substituent.
- Deprotection steps to remove nitrogen protecting groups.
- Catalytic hydrogenation for debenzylation and final purification.
- The sequence can be performed in four steps, with the first two potentially combined in a one-pot reaction.
- Reaction conditions include controlled temperatures (15–45 °C) and use of solvents such as toluene and methanol.
- Catalytic hydrogenation is performed at 45 °C under ambient pressure for 24 hours.
- The final product can be isolated as hydrochloride or other salt forms.
| Step | Reagents/Conditions | Product Yield (g) | Notes |
|---|---|---|---|
| (a) | 1-Benzylpiperidin-4-one hydrochloride + KCN | Intermediate | Cyanohydrin formation at 15–45 °C |
| (b) | Reaction with N-benzylethylamine in toluene | 193.2 g | Formation of amino intermediate |
| (c) | Hydrogenation with 5% Pd/C in methanol | 144.25 g | 4-Methylamino-4-phenylpiperidine sesquioxalate monohydrate isolated |
| (d) | Deprotection and salt formation | Final product | Purification and isolation as hydrochloride salt |
This method, while more laborious and time-consuming than the DA cyclopropane route, offers versatility in preparing variously substituted amino-piperidines and pyrrolidinones, including fluorinated analogs.
Comparative Analysis of Preparation Methods
| Feature | DA Cyclopropane Method | Multi-step Piperidone Method |
|---|---|---|
| Number of Steps | Four-step, one-pot possible | Four to six steps, some requiring long reflux |
| Catalysts Used | Lewis acids (Ni(ClO4)2, Y(OTf)3) | Grignard reagents, Pd/C for hydrogenation |
| Reaction Conditions | Mild (room temp to reflux in DCE/toluene) | Moderate temperature, multiple solvents |
| Yield | Moderate to good (up to ~79%) | Good yields but longer reaction times |
| Substrate Scope | Broad, tolerates electron-withdrawing/donating groups, including ortho-fluoro | Versatile for various N-protected amines |
| Industrial Applicability | Potentially scalable with fewer steps | More complex, some steps less industrial-friendly due to long reflux and hazardous reagents (phenyllithium replaced by Grignard) |
| Purification | Chromatography mostly at final step | Multiple purification steps |
Research Findings and Practical Notes
- The DA cyclopropane approach is a modern, efficient synthetic route for 1,5-substituted pyrrolidin-2-ones, including 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one derivatives, with good yields and operational simplicity.
- The multi-step synthesis from protected piperidones offers flexibility in substituents and is well-documented in patent literature, though it involves longer reaction times and more complex handling.
- The presence of the 2-fluorophenyl group is compatible with both methods, allowing for the preparation of the hydrochloride salt form for enhanced stability and isolation.
- Dealkoxycarbonylation and lactamization steps are critical in the DA cyclopropane method to achieve the final pyrrolidin-2-one structure.
- Catalytic hydrogenation and deprotection steps require careful control to avoid over-reduction or side reactions.
Summary Table of Key Preparation Parameters
| Parameter | DA Cyclopropane Route | Piperidone-derived Route |
|---|---|---|
| Starting materials | Donor–acceptor cyclopropanes + amines | Protected piperidones + N-protected amines + Grignard reagents |
| Catalysts | Ni(ClO4)2·6H2O, Y(OTf)3 | Pd/C for hydrogenation, Grignard reagents |
| Solvents | Dichloroethane, toluene, acetic acid | Toluene, methanol, acetonitrile |
| Reaction temperature | Room temperature to reflux | 15–45 °C for cyanohydrin formation; 45 °C for hydrogenation |
| Reaction time | Hours to 1 day | Several days (including reflux steps) |
| Yield | Up to 79% overall | Good yields, variable by step |
| Purification | Chromatography at final step | Multiple purifications |
Q & A
Q. What are the recommended synthetic routes for 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, the fluorophenyl group can be introduced via coupling reactions, followed by cyclization to form the pyrrolidinone ring. A key step involves HCl-mediated salt formation for stabilization. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/methanol) . Reaction monitoring via TLC or HPLC (C18 column, UV detection at 254 nm) ensures intermediate purity. For HCl salt formation, stoichiometric control (1:1 molar ratio in aqueous HCl at 0–50°C) minimizes byproducts .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key metrics: bond angles (C–N–C in pyrrolidinone), dihedral angles (fluorophenyl vs. pyrrolidinone planes), and hydrogen-bonding networks (N–H⋯Cl interactions). For powder samples, pair XRPD with Rietveld refinement (e.g., using TOPAS) to validate phase purity .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use nitrile gloves (tested for HCl resistance) and a Type P95 respirator to avoid inhalation. Work under a fume hood with secondary containment for spills. Emergency protocols: neutralize spills with sodium bicarbonate, and rinse exposed skin with 0.9% saline (15 min minimum). Toxicity data (oral LD50 > 500 mg/kg in rats) suggest moderate acute toxicity, but chronic exposure risks (respiratory irritation) require strict PPE compliance .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence bioactivity compared to other halogenated analogs?
- Methodological Answer : The fluorine atom enhances metabolic stability and lipophilicity (logP ~1.8 vs. 2.2 for chloro analogs). Comparative SAR studies using 3-/4-fluorophenyl, chloro-, and methyl-substituted analogs reveal fluorine’s unique role in π-stacking (e.g., with aromatic enzyme residues) and reduced steric hindrance. For example, in receptor binding assays, the 2-fluorophenyl derivative showed 3× higher affinity for α1-adrenergic receptors than its 4-fluoro counterpart, attributed to optimized van der Waals interactions .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer : Discrepancies often arise from bioavailability differences. To reconcile:
- Perform parallel in vitro (cell-based assays) and in vivo (rodent pharmacokinetics) studies.
- Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy.
- Evaluate metabolite activity (e.g., hydroxylation at the pyrrolidinone ring) via hepatic microsome incubations .
Example: A 2022 study found that low oral bioavailability (<15%) in rats masked in vitro IC50 values; subcutaneous administration improved correlation .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the pyrrolidinone ring?
- Methodological Answer : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution during ring closure. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms enantiomeric excess (target: >99%). For racemic mixtures, diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid achieves separation .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS). Key steps:
- Protonate the amino group (pKa ~8.5) for physiological pH modeling.
- Parameterize fluorine using CHARMM36 force fields.
- Validate docking poses with free-energy perturbation (FEP) calculations.
A 2023 study identified H-bonding between the pyrrolidinone carbonyl and Ser159 in PDE4B as critical for inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
